molecular formula C15H12Cl3NO B3054490 n-(2,2,2-Trichloro-1-phenylethyl)benzamide CAS No. 60721-37-1

n-(2,2,2-Trichloro-1-phenylethyl)benzamide

Cat. No.: B3054490
CAS No.: 60721-37-1
M. Wt: 328.6 g/mol
InChI Key: HLHWLASXUWHLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2,2,2-Trichloro-1-phenylethyl)benzamide: is a chemical compound with the molecular formula C15H12Cl3NO and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a benzamide group attached to a trichlorophenylethyl moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,2,2-Trichloro-1-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2,2-trichloro-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: to maintain consistent reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions: n-(2,2,2-Trichloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms

    Reduction: Partially or fully dechlorinated derivatives

    Oxidation: Oxidized aromatic compounds

Scientific Research Applications

n-(2,2,2-Trichloro-1-phenylethyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis

    Biology: In studies involving enzyme inhibition or protein binding

    Industry: Used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of n-(2,2,2-Trichloro-1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • n-(2,2,2-Trichloro-1-phenylethyl)acetamide
  • n-(2,2,2-Trichloro-1-phenylethyl)propionamide
  • n-(2,2,2-Trichloro-1-phenylethyl)butyramide

Comparison:

  • n-(2,2,2-Trichloro-1-phenylethyl)benzamide has a benzamide group, which provides unique binding properties compared to acetamide, propionamide, and butyramide derivatives.
  • The trichloromethyl group in all these compounds contributes to their reactivity and potential for forming covalent bonds with biological targets.
  • The benzamide derivative is often preferred in research due to its higher binding affinity and specificity for certain proteins.

Properties

IUPAC Name

N-(2,2,2-trichloro-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWLASXUWHLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60721-37-1
Record name NSC143308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Reactant of Route 4
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Reactant of Route 6
n-(2,2,2-Trichloro-1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.